Dnph-amp

説明

Overview of 2,4-Dinitrophenylhydrazine (DNPH) in Organic Analysis and Biochemical Derivatization

2,4-Dinitrophenylhydrazine (DNPH), also known as Brady's reagent, is a chemical compound widely utilized in organic chemistry for the qualitative and quantitative analysis of carbonyl compounds, specifically aldehydes and ketones. wikidata.orgontosight.ai The reaction between DNPH and a carbonyl compound involves a nucleophilic addition followed by elimination of water, resulting in the formation of a highly colored precipitate known as a 2,4-dinitrophenylhydrazone. ontosight.ai This characteristic precipitate allows for the visual detection of carbonyls. ontosight.ai

In organic analysis, the melting point of the formed hydrazone derivative can be used to identify the original carbonyl compound. Furthermore, the reaction is employed in quantitative analysis, often coupled with techniques like high-performance liquid chromatography (HPLC), due to the strong absorbance of the resulting hydrazones in the ultraviolet-visible spectrum. hitachi-hightech.comresearchgate.net This makes DNPH derivatization a valuable tool for measuring carbonyls in various matrices, including environmental samples, food, and biological systems. ontosight.airsc.org For example, DNPH-coated cartridges are used to capture volatile carbonyl compounds from air samples for subsequent analysis. hitachi-hightech.comnih.gov

In biochemical applications, DNPH derivatization is used to study the metabolism of carbonyl compounds. ontosight.ai It can also be applied to detect and quantify protein carbonylation, a form of oxidative modification that introduces carbonyl groups into proteins and serves as a marker of oxidative stress.

Overview of Adenosine (B11128) Monophosphate (AMP) in Cellular Bioenergetics and Regulatory Networks

Adenosine Monophosphate (AMP) is a fundamental nucleotide involved in numerous cellular processes, playing a central role in cellular bioenergetics and acting as a key signaling molecule in regulatory networks. fishersci.ca It is composed of an adenine (B156593) base, a ribose sugar, and a single phosphate (B84403) group. AMP is a component of adenosine triphosphate (ATP) and adenosine diphosphate (B83284) (ADP), the primary energy currency of the cell. The ratio of AMP to ATP and ADP is a crucial indicator of the cell's energy status.

AMP is a potent activator of AMP-activated protein kinase (AMPK), a highly conserved enzyme that serves as a master regulator of cellular energy homeostasis. nih.govfrontiersin.orgmdpi.com When cellular ATP levels decrease and AMP levels increase (or the AMP/ATP ratio rises), AMPK is activated. mdpi.com Activated AMPK then phosphorylates various downstream targets, leading to the activation of catabolic pathways that generate ATP (such as fatty acid oxidation and glycolysis) and the inhibition of anabolic pathways that consume ATP (such as fatty acid synthesis and protein synthesis). nih.govmdpi.comecrjournal.com This regulatory mechanism helps to restore energy balance within the cell.

Beyond its role in energy sensing via AMPK, AMP is also involved in other cellular processes. It is a building block for RNA synthesis and plays a part in various signaling cascades. The balance of adenine nucleotides (ATP, ADP, and AMP) is tightly regulated within the cell to ensure proper metabolic function and response to energy demands. ecrjournal.com

Overview of Deoxyribonucleoside Triphosphate Hydrolase 1 (DNPH1) in Nucleotide Metabolism and Genomic Integrity

Deoxyribonucleoside Triphosphate Hydrolase 1 (DNPH1), also known by the gene name RCL or C6orf108, is an enzyme involved in nucleotide metabolism. nih.govjax.orgebi.ac.uk Specifically, DNPH1 is a 2'-deoxynucleoside 5'-phosphate N-hydrolase. ebi.ac.ukuniprot.orgzfin.org It catalyzes the cleavage of the N-glycosidic bond in deoxyribonucleoside 5'-monophosphates, yielding deoxyribose 5-phosphate and a purine (B94841) or pyrimidine (B1678525) base. ebi.ac.uk This activity contributes to the catabolism of deoxyribonucleoside monophosphates and plays a role in nucleoside salvage pathways. uniprot.orgzfin.org

Research indicates that DNPH1 may have a preference for deoxyribonucleoside 5'-monophosphates containing purine bases over those with pyrimidine bases. ebi.ac.uk The enzyme's activity is relevant to maintaining the balance of deoxynucleotide triphosphate (dNTP) pools within the cell. spandidos-publications.commdpi.com Proper dNTP pool homeostasis is critical for accurate DNA replication and repair, and thus for maintaining genomic integrity. spandidos-publications.commdpi.comportlandpress.com Imbalances in dNTP pools can lead to increased DNA damage and mutations. spandidos-publications.commdpi.com

Structure

3D Structure

特性

CAS番号 |

135101-78-9 |

|---|---|

分子式 |

C16H17FN9O10P |

分子量 |

545.33 g/mol |

IUPAC名 |

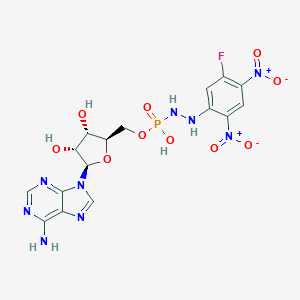

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-N-(5-fluoro-2,4-dinitroanilino)phosphonamidic acid |

InChI |

InChI=1S/C16H17FN9O10P/c17-6-1-7(9(26(31)32)2-8(6)25(29)30)22-23-37(33,34)35-3-10-12(27)13(28)16(36-10)24-5-21-11-14(18)19-4-20-15(11)24/h1-2,4-5,10,12-13,16,22,27-28H,3H2,(H2,18,19,20)(H2,23,33,34)/t10-,12-,13-,16-/m1/s1 |

InChIキー |

NVHIPXVWGGOHPN-XNIJJKJLSA-N |

SMILES |

C1=C(C(=CC(=C1F)[N+](=O)[O-])[N+](=O)[O-])NNP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |

異性体SMILES |

C1=C(C(=CC(=C1F)[N+](=O)[O-])[N+](=O)[O-])NNP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |

正規SMILES |

C1=C(C(=CC(=C1F)[N+](=O)[O-])[N+](=O)[O-])NNP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |

他のCAS番号 |

135101-78-9 |

同義語 |

adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine DNPH-AMP |

製品の起源 |

United States |

Academic Research on 2,4 Dinitrophenylhydrazine Dnph : Reaction Mechanisms and Methodological Advancements

Fundamental Reaction Chemistry of Carbonyl Derivatization

The reaction between DNPH and carbonyl compounds is a cornerstone of carbonyl detection and analysis. This reaction proceeds through a well-defined mechanism involving nucleophilic addition followed by elimination, leading to the formation of a hydrazone and a molecule of water.

Principles of Nucleophilic Addition-Elimination Reactions

The reaction of DNPH with aldehydes and ketones is classified as a nucleophilic addition-elimination reaction, also commonly referred to as a condensation reaction due to the loss of a small molecule, water, during the process. libretexts.orgchemicalbook.comscribd.comscribd.com The mechanism begins with the nucleophilic attack of the nitrogen atom from the amino (-NH₂) group of DNPH on the electrophilic carbon atom of the carbonyl group (C=O). chemicalbook.comscribd.comallen.inwikipedia.org This initial step forms a tetrahedral intermediate, a carbinolamine. frontiersin.orgresearchgate.net Following the addition, the intermediate undergoes an elimination step where a molecule of water is removed, resulting in the formation of a stable 2,4-dinitrophenylhydrazone derivative containing a carbon-nitrogen double bond (C=N). libretexts.orgchemicalbook.comscribd.comscribd.comwikipedia.org This reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack. frontiersin.org

Condensation Reaction Kinetics and Associated Thermochemistry

The kinetics of the reaction between DNPH and carbonyl compounds are influenced by several factors, including pH, temperature, and the specific structures of the carbonyl compound and DNPH. The reaction is acid-catalyzed, with optimal pH conditions being crucial for efficient derivatization. frontiersin.orgyorku.caepa.govcoresta.org Excessively acidic conditions can lead to side reactions, such as the condensation of carbonyl compounds themselves, potentially affecting quantification. frontiersin.org

Studies on the reaction kinetics have shown that the derivatization of aldehydes with DNPH is generally faster than that of ketones. yorku.caresearchgate.net For instance, formaldehyde (B43269) reacts more rapidly with DNPH than acetaldehyde (B116499) and acetone (B3395972). researchgate.netrsc.org The relative reaction rates follow the order formaldehyde > acetaldehyde >> acetone. researchgate.netrsc.org The efficiency of the derivatization can also be affected by the solvent composition and the concentration of DNPH. yorku.ca For example, an extraction solution containing 3 x 10⁻² M DNPH in 60% acetonitrile (B52724)/40% water at pH 3 was found to be most efficient for extracting and derivatizing various aldehydes and ketones from atmospheric particulate matter, yielding recoveries of 83–100% for 13 tested carbonyl compounds. yorku.ca

While detailed thermochemical data for the DNPH condensation reaction with various carbonyls in different solvent systems are not extensively reported in the provided sources, the reaction is generally considered favorable under appropriate conditions, leading to the formation of stable hydrazone products. The stability of the hydrazone derivatives is important for subsequent analysis. fishersci.comthermofisher.cnnih.gov However, the hydrazones can exist as E and Z stereoisomers due to the C=N double bond, which can impact chromatographic separation. nih.gov Reductive amination has been explored as a method to convert the C=N double bond to a C-N single bond, resolving the isomerization issue for analysis by HPLC. nih.gov

Thermal decomposition of DNPH itself has been studied, showing a three-step consecutive reaction upon heating after melting. researchgate.net This highlights the importance of appropriate handling and storage of the reagent.

Substrate Scope and Reaction Selectivity with Various Carbonyl Functionalities

DNPH is primarily used as a qualitative and quantitative reagent for aldehydes and ketones. chemicalbook.comallen.inwikipedia.orgsavemyexams.combyjus.comijrpc.comrroij.com The reaction is selective for the carbonyl functional group (C=O) in these classes of compounds. allen.inwikipedia.orgyorku.casavemyexams.combyjus.comijrpc.com The formation of a yellow, orange, or red precipitate is a positive indication of the presence of an aldehyde or ketone. allen.inwikipedia.orgsavemyexams.combyjus.comijrpc.com The color of the precipitate can sometimes provide a preliminary indication, with aromatic carbonyls often yielding red precipitates and aliphatic carbonyls tending towards yellow. wikipedia.orgrroij.com

Crucially, DNPH generally does not react with other functional groups that contain carbonyl moieties, such as carboxylic acids, esters, and amides, under the typical reaction conditions. allen.inwikipedia.orgsavemyexams.comijrpc.com This selectivity is attributed to the resonance stabilization within these functional groups, where a lone pair of electrons interacts with the p-orbital of the carbonyl carbon, increasing electron delocalization and making the carbonyl carbon less susceptible to nucleophilic attack compared to aldehydes and ketones. wikipedia.orgijrpc.com Carboxylic acids also exist as negatively charged carboxylates in basic conditions, further resisting nucleophilic addition. wikipedia.org

However, it has been demonstrated that DNPH is not exclusively selective for carbonyl groups and can react with sulfenic acids, which are oxidized thiols, forming a DNPH adduct. nih.govresearchgate.net This reaction with sulfenic acids occurs through an acid-catalyzed formation of a thioaldehyde intermediate. nih.gov Pre-treatment with mild reductants like tributyl phosphine (B1218219) can reduce the contribution of thio-aldehydes to the DNPH assay results. researchgate.net

The substrate scope for analytical applications using DNPH derivatization coupled with chromatographic techniques is broad, encompassing a wide range of volatile and semi-volatile aldehydes and ketones found in various matrices, including air, water, soil, and biological samples. yorku.caepa.govfishersci.comthermofisher.cnthermofisher.comresearchgate.net Examples of carbonyl compounds successfully derivatized and analyzed using DNPH methods include formaldehyde, acetaldehyde, acetone, acrolein, propionaldehyde, crotonaldehyde, methyl ethyl ketone, methacrolein, hexanaldehyde, butyraldehyde, benzaldehyde, valeraldehyde, nonanal, octanal, decanal, glyoxal, and methylglyoxal. yorku.caepa.govthermofisher.cn

Advanced Analytical Methodologies Utilizing DNPH Derivatives

The stable and often chromophoric nature of 2,4-dinitrophenylhydrazone derivatives makes them highly suitable for analysis using various chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC) Coupled with DNPH Derivatization

HPLC coupled with UV/Vis detection is the most common and widely recognized technique for the analysis of carbonyl compounds after derivatization with DNPH. frontiersin.orgyorku.cafishersci.comthermofisher.cnnih.govthermofisher.commdpi.combibliotekanauki.plnih.gov The dinitrophenylhydrazone derivatives exhibit strong absorbance in the UV-Vis region, typically around 360 nm, which is utilized for their detection and quantification. thermofisher.cnthermofisher.combibliotekanauki.plontosight.ai

The standard approach involves collecting carbonyl compounds by passing a sample matrix (like air or water) through a sorbent cartridge coated with DNPH. fishersci.comthermofisher.cnthermofisher.commdpi.comnih.govlcms.cz The derivatized carbonyls are then eluted from the cartridge using a suitable solvent, such as acetonitrile, and the extract is injected into an HPLC system. yorku.caepa.govthermofisher.comlcms.cz Reversed-phase HPLC columns, commonly C18 phases, are typically used for the separation of the various hydrazone derivatives. thermofisher.comnih.gov Gradient elution with mobile phases consisting of mixtures of water and organic solvents, such as acetonitrile or methanol (B129727), is often employed to achieve good separation of multiple carbonyl hydrazones. thermofisher.com

Numerous standardized methods for carbonyl analysis in various matrices utilize DNPH derivatization and HPLC/UV analysis, including U.S. EPA methods for ambient air (TO-11A), indoor air (8315A Procedure 2), drinking water (554), and aqueous, soil, waste, and stack samples (8315A Procedure 1), as well as CARB Method 1004 for automotive engine exhaust. fishersci.comthermofisher.cnthermofisher.com

HPLC-UV offers the advantage of simultaneously analyzing many different aldehydes and ketones in a complex mixture. bibliotekanauki.pl However, challenges can arise with the separation of certain isomers or compounds with similar retention characteristics. For example, the DNPH derivatives of methyl ethyl ketone and butyraldehyde, or acetone and acrolein, can be difficult to resolve on conventional C18 columns using standard mobile phases. thermofisher.cn The use of specialized columns, such as Acclaim Carbonyl RSLC columns, or modification of the mobile phase composition (e.g., adding tetrahydrofuran) can improve resolution. thermofisher.cn

Ultra-high-performance liquid chromatography (UHPLC) has also been applied to the analysis of carbonyl-DNPH derivatives, offering advantages in terms of faster separations and higher resolution compared to conventional HPLC, through the use of smaller particle size columns. frontiersin.orgfishersci.com

HPLC coupled with mass spectrometry (LC/MS) or tandem mass spectrometry (LC/MS/MS) can also be used for the analysis of DNPH derivatives, providing increased sensitivity and selectivity, particularly for complex samples or when analyzing polar carbonyl compounds. researchgate.netmdpi.com Derivatization with DNPH increases the molecular weight and improves the ionization efficiency of small, polar carbonyls for MS detection. researchgate.net

Data on the reproducibility and method detection limits (MDLs) for carbonyl-DNPH analysis by HPLC have been reported. For example, relative standard deviations for replicate analyses of particulate-phase carbonyls derivatized with DNPH ranged from 1.9–10.1%. yorku.ca MDLs for 13 carbonyl compounds in atmospheric particulate matter ranged from 0.009–5.6 ng/m³. yorku.ca Quantitative accuracy evaluated at different concentration levels for benzaldehyde-DNPH and o-tolualdehyde-DNPH using UHPLC showed recoveries close to 100%. fishersci.com

Gas Chromatography (GC) Applications for DNPH-Derived Hydrazones

While HPLC is the predominant technique for analyzing DNPH derivatives, Gas Chromatography (GC) has also been explored, although it is less commonly used due to limitations related to the thermal stability and volatility of the hydrazone derivatives, particularly for larger carbonyls. mdpi.combibliotekanauki.plsigmaaldrich.com DNPH derivatives of smaller carbonyl compounds are more amenable to GC analysis. sigmaaldrich.com

GC analysis of carbonyl-DNPH compounds can offer advantages such as good resolution and potentially shorter analysis times compared to some HPLC methods. lcms.cz However, challenges include potential degradation of the hydrazones at elevated GC temperatures and interference from excess DNPH reagent. lcms.czsigmaaldrich.com

Alternative derivatization reagents, such as pentafluorophenylhydrazine (B1196947) (PFPH) and O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), are often preferred for GC analysis as their derivatives are generally more volatile and thermally stable than DNPH derivatives. mdpi.com These reagents are typically used with various adsorbents and sampling devices for sample collection prior to GC analysis. mdpi.com

Despite the prevalence of other derivatization agents for GC, some studies have investigated the direct GC analysis of DNPH derivatives. scribd.comnih.govbibliotekanauki.plnih.govontosight.ai Detection in GC can be achieved using various detectors, including flame ionization detection (FID), electron capture detection (ECD), or mass spectrometry (MS). sigmaaldrich.com GC-MS coupling provides enhanced identification capabilities. bibliotekanauki.plnih.gov

One study reported GC analysis of 15 carbonyl-DNPH compounds, noting good resolution and a reduction in analysis time by almost 50% compared to some HPLC methods. lcms.cz However, it was mentioned that excess DNPH could have adverse effects on the column or detector and interfere with the analysis. lcms.cz

Spectrophotometric and Colorimetric Assays for Carbonyl Quantification

Brady's reagent, a solution of DNPH in methanol or ethanol (B145695) acidified with sulfuric acid, is a common preparation used for detecting aldehydes and ketones wikipedia.orgallen.insjpas.com. A positive test is indicated by the formation of a yellow, orange, or red precipitate of the dinitrophenylhydrazone wikipedia.orgallen.insjpas.com. Aromatic carbonyls typically yield red precipitates, while aliphatic carbonyls tend to produce more yellow colors wikipedia.orgsjpas.com. The color change is due to the formation of a stable compound between the carbonyl group and DNPH allen.in.

For quantitative analysis, the dinitrophenylhydrazone product can be measured spectrophotometrically. Protein carbonyl content, a marker of oxidative stress, is frequently quantified using colorimetric assays based on the DNPH reaction. caymanchem.comwindows.netraybiotech.combiomol.com. These assays typically involve reacting protein samples with DNPH, and the resulting protein-hydrazone adduct is quantified spectrophotometrically at an absorbance between 360-385 nm caymanchem.comwindows.netbiomol.com. The carbonyl content can then be standardized to the total protein concentration caymanchem.comwindows.netbiomol.com.

A simplified spectrophotometric assay using DNPH for quantifying protein carbonyls in oxidized proteins has been developed. This method involves adding NaOH after DNPH, which shifts the maximum absorbance wavelength from 370 nm to 450 nm, reducing interference from excess DNPH and allowing direct quantification without precipitation and washing steps nih.gov.

Mass Spectrometry (MS) Analysis of DNPH-Derivatized Analytes

Mass spectrometry (MS) is extensively used to analyze carbonyl compounds after derivatization with DNPH. This derivatization enhances the detectability of carbonyls by increasing their molecular weight and improving ionization efficiency nih.govresearchgate.net. The stable hydrazone derivatives formed are well-suited for MS analysis.

Liquid chromatography-mass spectrometry (LC-MS) is a common technique for analyzing DNPH-derivatized carbonyls nih.govmdpi.comtandfonline.comlongdom.org. Different ionization techniques have been employed, including atmospheric pressure chemical ionization (APCI), atmospheric pressure photoionization (APPI), and electrospray ionization (ESI) nih.govresearchgate.net. ESI in negative ion mode has been used for analyzing polar aldehydes and ketones in drinking water after DNPH derivatization tandfonline.com. MS/MS and MSⁿ spectra provide characteristic fragment ions useful for structural elucidation and identification of specific carbonyl compounds nih.gov. For example, a classification scheme utilizing MS² and MS³ data has been developed to differentiate between saturated aldehydes, unsaturated aldehydes, aromatic aldehydes, and ketones based on their fragmentation pathways nih.gov.

Gas chromatography-mass spectrometry (GC-MS) can also be used for the analysis of carbonyl compounds after DNPH derivatization, although DNPH derivatives are less thermally stable, making LC-based methods more common researchgate.netmdpi.com. An improved GC-MS method has been described for analyzing carbonyl compounds in cigarette mainstream smoke after DNPH derivatization, allowing the separation and analysis of various isomeric carbonyl compounds nih.gov.

DNPH derivatization is particularly useful for analyzing low molecular weight and polar aldehydes, increasing their retention and ionization during LC-UV and LC/MS analyses nih.gov. While HPLC-UV is routinely used for quantification, MS provides the capability to identify unanticipated and unknown compounds researchgate.net.

Innovations in Solid-Phase Extraction (SPE) with DNPH-Impregnated Media

Solid-phase extraction (SPE) with DNPH-impregnated media is a significant innovation in sample preparation for carbonyl analysis. This technique involves using solid sorbent cartridges or media coated or impregnated with DNPH to capture carbonyl compounds directly from a sample matrix mdpi.comsigmaaldrich.comresearchgate.net. This method simplifies sample collection and pretreatment, particularly for environmental air sampling mdpi.comsigmaaldrich.comresearchgate.netnih.gov.

Silica (B1680970) cartridges coated with DNPH are widely used for sampling carbonyls in indoor and ambient environments mdpi.comsigmaaldrich.com. These cartridges derivatize the collected carbonyls to stable hydrazone derivatives, which are then typically analyzed by reversed-phase HPLC with UV detection sigmaaldrich.com. Regulatory methods, such as EPA TO-11A and ASTM D5197, specify the use of silica gel coated with DNPH in SPE-style cartridges for carbonyl sampling sigmaaldrich.comresearchgate.net.

Innovations in DNPH-impregnated media include the development of dual-bed samplers, such as the BPE-DNPH Rezorian™ cartridge, which contains both a DNPH-coated silica gel bed and a 1,2-bis(2-pyridyl)ethylene (B72373) (BPE) silica gel bed functioning as an ozone scrubber sigmaaldrich.com. This is important because oxidants like ozone can interfere with the DNPH reaction mdpi.comsigmaaldrich.comyoungin.com. SPE also plays a role in purifying DNPH-derivatized samples by removing excess unreacted DNPH prior to analysis, which can otherwise damage analytical instruments or impair detection sensitivity jst.go.jp. A developed SPE purification method demonstrated high removal efficiency for unreacted DNPH and good recovery of the derivatives jst.go.jp.

Applications of DNPH in Diverse Research Domains

The unique reactivity of DNPH with carbonyl groups has led to its widespread application across various research domains.

Quantification of Environmental Carbonyl Pollutants

DNPH derivatization is a standard method for the quantification of carbonyl pollutants in environmental samples, including air and water nih.govresearchgate.nettandfonline.comnih.govfishersci.comthermofisher.cn. Carbonyl compounds like formaldehyde, acetaldehyde, and acetone are significant air pollutants, contributing to smog formation and having direct adverse health effects fishersci.com. Due to their volatility and reactivity, these compounds are typically converted to stable DNPH derivatives before analysis fishersci.comthermoscientific.com.

Environmental monitoring programs utilize DNPH derivatization followed by techniques like HPLC-UV for analyzing carbonyls in air researchgate.netmdpi.comtandfonline.comnih.govfishersci.comthermofisher.cn. SPE cartridges impregnated with DNPH are commonly used for collecting airborne carbonyls mdpi.comsigmaaldrich.comresearchgate.netnih.gov. For water samples, DNPH derivatization coupled with LC/MS has been used to identify and quantify polar aldehydes and ketones tandfonline.comlongdom.org.

Quantitative analysis of carbonyl-DNPH derivatives in environmental samples can be performed using UHPLC/UV, offering fast, accurate, and robust determination of low molecular weight carbonyls at parts per billion (ppb) levels fishersci.comthermoscientific.com. Studies have shown excellent linearity and good accuracy for various carbonyl-DNPH derivatives using these methods fishersci.comthermoscientific.com.

Assessment of Oxidative Stress Biomarkers through Protein Carbonylation

Protein carbonylation, the introduction of carbonyl groups into proteins, is a significant and relatively stable marker of oxidative stress nih.govbjid.org.brnih.govresearchgate.netmdpi.comabcam.comnih.gov. DNPH is widely used to detect and quantify protein carbonylation in biological samples. Carbonyl groups are formed on protein side chains, particularly lysine, arginine, proline, and threonine, through direct oxidation or reaction with by-products of oxidative stress nih.govbjid.org.brmdpi.comabcam.com.

The reaction of DNPH with protein carbonyls forms stable dinitrophenylhydrazone adducts raybiotech.comnih.govbjid.org.brresearchgate.netabcam.com. These adducts can be detected and quantified using various methods, including spectrophotometric assays, ELISA, and Western blotting raybiotech.comnih.govresearchgate.netabcam.comnih.gov. Spectrophotometric assays measure the protein-hydrazone product at absorbances typically between 360-385 nm caymanchem.comwindows.netraybiotech.combiomol.comabcam.com. ELISA and Western blot techniques, often employing anti-DNP antibodies, offer increased sensitivity for detecting carbonylated proteins nih.govresearchgate.netcellbiolabs.com.

Protein carbonylation is considered a reliable biomarker due to the chemical stability of the carbonylated proteins bjid.org.brnih.govresearchgate.net. Elevated levels of protein carbonylation have been observed in various diseases associated with oxidative stress, including neurodegenerative disorders, cardiovascular diseases, and cancer raybiotech.comresearchgate.netmdpi.comnih.gov.

Characterization of Enzymatic Reaction Products and Metabolic Intermediates

DNPH is also valuable in characterizing carbonyl compounds that are products or intermediates in enzymatic reactions and metabolic pathways ontosight.aiutoronto.caresearchgate.net. Many biochemical processes involve the formation or conversion of carbonyl-containing molecules.

For instance, DNPH has been used in the analysis of alpha-keto acids, such as glyoxylate (B1226380) and pyruvate, which are crucial intermediates in metabolic pathways like the glyoxylate cycle ontosight.airesearchgate.netrsc.org. The reaction of DNPH with these keto acids forms corresponding dinitrophenylhydrazone derivatives that can be quantified spectrophotometrically or analyzed by techniques like LC-MS ontosight.airsc.org.

In studies investigating the metabolism of various compounds, DNPH trapping has been employed to identify transient aldehyde intermediates. For example, in studies on the metabolic products of fluorotelomer alcohols in rat hepatocytes, DNPH was used to trap and identify a fluorotelomer aldehyde intermediate utoronto.ca. The resulting hydrazones were then analyzed by reversed-phase chromatography with MS/MS detection utoronto.ca. The ability of DNPH to selectively react with and stabilize carbonyl compounds makes it a useful tool for capturing and characterizing these often reactive species in complex biological and enzymatic systems.

Detection of Carbonyl Compounds in Complex Biological Matrices and Industrial Samples

The detection and quantification of carbonyl compounds in complex biological and industrial matrices is a critical area of research due to their diverse origins and potential impacts. Carbonyls, including aldehydes and ketones, can be endogenous byproducts of metabolic processes or exogenous pollutants from industrial activities and environmental sources. Their analysis in complex samples is often challenging due to their typically low concentrations, high reactivity, and the presence of interfering substances. wikipedia.orgwikipedia.orgfishersci.cafishersci.ptfishersci.be

2,4-Dinitrophenylhydrazine (DNPH) has emerged as a widely utilized derivatization reagent for the analysis of carbonyl compounds in these complex matrices. fishersci.fiwikipedia.orgfishersci.fiuni.lunih.gov The reaction between DNPH and a carbonyl compound results in the formation of a stable 2,4-dinitrophenylhydrazone derivative. fishersci.fiwikipedia.orgfishersci.fiuni.lunih.gov This derivatization serves several key purposes: it stabilizes the often volatile and reactive carbonyls, introduces a strong chromophore that facilitates detection by UV-Vis spectroscopy, and increases the molecular weight and polarity of the analytes, which is beneficial for chromatographic separation. wikipedia.orgwikipedia.orguni.luthegoodscentscompany.com

Applications in Biological Matrices:

Applications in Industrial and Environmental Samples:

In industrial and environmental monitoring, DNPH is extensively used to assess carbonyl levels in air, water, food, and various industrial emissions. wikipedia.orgfishersci.cafishersci.fifishersci.fiuni.luthegoodscentscompany.comnih.govflybase.orgwikipedia.orgfishersci.nofishersci.atfishersci.cawikidata.orgthegoodscentscompany.comontosight.aithegoodscentscompany.com Airborne carbonyls, such as formaldehyde and acetaldehyde, are common pollutants from vehicle exhaust and industrial processes and are precursors to ozone formation in smog. flybase.orgwikipedia.orgfishersci.at DNPH-coated silica gel cartridges are widely used for active or passive sampling of carbonyls in air. uni.luflybase.orgwikipedia.orgwikidata.orgthegoodscentscompany.com The collected hydrazone derivatives are then eluted and analyzed. Similarly, DNPH derivatization is applied to water samples (drinking water, wastewater) and food matrices to quantify endogenous or contaminant carbonyls. fishersci.cafishersci.finih.govfishersci.noontosight.ai

Methodological Advancements:

The analysis of DNPH-derivatized carbonyls in complex matrices typically involves chromatographic separation followed by detection. High-Performance Liquid Chromatography (HPLC) with UV-Vis detection is a common and well-established method due to the strong absorbance of the hydrazone derivatives around 360-370 nm. wikipedia.orgfishersci.cafishersci.befishersci.fiwikipedia.orgfishersci.fiuni.luthegoodscentscompany.comfishersci.caflybase.orgwikidata.orgthegoodscentscompany.comthegoodscentscompany.com Advances in HPLC column technology, such as the use of smaller particles or specialized stationary phases, have led to improved resolution, faster analysis times, and enhanced sensitivity, particularly for separating isomeric carbonyls. thegoodscentscompany.comwikipedia.orgfishersci.at

To achieve higher selectivity and sensitivity, especially in complex samples with potentially co-eluting peaks, mass spectrometry (MS) is increasingly coupled with liquid chromatography (LC). wikipedia.orgwikipedia.orgfishersci.cafishersci.ptfishersci.benih.govbmrb.iofishersci.nothegoodscentscompany.com Techniques like LC-MS, LC-MS/MS, ESI-MS/MS, APPI-MS, and APCI-MS provide molecular weight and structural information, enabling more confident identification and accurate quantification of individual carbonyl hydrazones. wikipedia.orgwikipedia.orgfishersci.cafishersci.benih.govbmrb.iofishersci.nothegoodscentscompany.com Tandem mass spectrometry (MS/MS) allows for the selective detection of target hydrazones based on their characteristic fragmentation patterns, significantly reducing matrix interference. wikipedia.orgwikipedia.org

Other separation techniques, such as capillary electrophoresis (CE), have also been explored for separating DNPH-derivatized carbonyls, sometimes coupled with electrochemical or mass spectrometric detection. fishersci.beontosight.ai

Detailed Research Findings and Data:

Research studies highlight the performance characteristics of DNPH-based methods in various matrices. For example, an HPLC method for determining 13 carbonyl compounds in workplace air samples using DNPH derivatization reported linearity with coefficients of determination ≥0.9996 and method detection limits (MDLs) estimated using a signal-to-noise ratio (S/N) = 3. thegoodscentscompany.com Another study utilizing UHPLC/UV for analyzing 15 carbonyl-DNPH derivatives demonstrated excellent linearity over a wide concentration range (98-50000 ng/mL), with correlation coefficients greater than 0.999. fishersci.at Limits of detection (LODs) in this study ranged from 33.9 to 104.5 ng/mL. fishersci.at Reproducibility studies have shown good precision for both retention times and peak areas of the derivatized carbonyls. thegoodscentscompany.comfishersci.atcmdm.tw

Sample preparation techniques are crucial for the successful application of DNPH methods in complex matrices. SPE cartridges coated with DNPH are widely used for collecting airborne carbonyls, providing a convenient and efficient sampling method. uni.luflybase.orgwikipedia.orgwikidata.orgthegoodscentscompany.com For aqueous samples, derivatization is typically performed in acidic media, followed by extraction of the hydrazones using SPE or liquid-liquid extraction. fishersci.cafishersci.noontosight.ai Methodological advancements also include automation of sample preparation and analysis workflows to improve throughput and reproducibility. wikidata.orgthegoodscentscompany.com

Despite the effectiveness of DNPH derivatization, challenges remain, such as potential background contamination from the DNPH reagent itself and the need to optimize conditions for efficient derivatization and extraction across diverse matrices. fishersci.nofishersci.caontosight.ai Ongoing research continues to refine these methods, exploring new materials for sample collection and extraction, and developing more sensitive and selective detection techniques to improve the accuracy and reliability of carbonyl analysis in complex biological and industrial samples.

Academic Research on Adenosine Monophosphate Amp : Cellular Roles and Metabolic Regulation

Intracellular Biosynthesis and Catabolism Pathways of AMP

The cellular concentration of AMP is tightly controlled through a balance of synthesis and degradation pathways. These processes ensure that the cell maintains appropriate levels of adenine (B156593) nucleotides to meet its energy demands and support various cellular functions.

De Novo Synthesis and Salvage Pathways

Cells synthesize AMP through two primary routes: the de novo pathway and the salvage pathway.

The de novo synthesis pathway constructs purine (B94841) nucleotides, including AMP, from simpler precursor molecules such as amino acids, phosphoribose, and carbon dioxide. This energy-intensive pathway begins with ribose-5-phosphate, which is converted to 5-phosphoribosyl 1-pyrophosphate (PRPP) by PRPP synthetase. microbenotes.comontosight.ainih.govlibretexts.org A series of subsequent enzymatic reactions builds the purine ring directly onto the ribose moiety, ultimately leading to the formation of inosine (B1671953) monophosphate (IMP). microbenotes.comlibretexts.org IMP serves as a branch point, from which AMP and GMP are synthesized. The conversion of IMP to AMP involves the addition of an amino group derived from aspartate and requires energy supplied by GTP. libretexts.org This pathway is essential for generating new purine nucleotides and is particularly important in rapidly dividing cells. ontosight.ai

The salvage pathway provides an alternative, less energy-demanding route for AMP synthesis. This pathway recycles pre-existing purine bases and nucleosides, such as adenine and adenosine (B11128), converting them back into nucleotides. microbenotes.comjax.orgreadthedocs.ioontosight.ai For example, adenine phosphoribosyltransferase (APRT) catalyzes the conversion of adenine to AMP using PRPP. microbenotes.comontosight.ai Adenosine kinase phosphorylates adenosine to form AMP. ontosight.ai The salvage pathways are crucial for conserving energy and maintaining nucleotide pools, especially in tissues that cannot perform de novo synthesis or have high nucleotide turnover. readthedocs.ioontosight.ai

Enzymatic Hydrolysis and Interconversion Dynamics

AMP is also subject to enzymatic hydrolysis and interconversion with ADP and ATP, contributing to the dynamic regulation of adenine nucleotide levels.

AMP can be produced from ADP through the adenylate kinase (also known as myokinase) reaction: 2 ADP <=> ATP + AMP. wikipedia.orgresearchgate.net This reversible reaction is crucial for maintaining equilibrium between the adenine nucleotides and is particularly important during periods of high energy demand when ATP is rapidly consumed, leading to an increase in ADP and subsequent AMP production. wikipedia.orgresearchgate.netwikipedia.org AMP can also be formed from the hydrolysis of ATP into AMP and pyrophosphate, although this is less common for energy production compared to ATP hydrolysis to ADP. wikipedia.org

AMP is catabolized by enzymes such as AMP deaminase, which converts AMP to inosine monophosphate (IMP) and releases ammonia (B1221849). wikipedia.orgwikipedia.orgecology.dp.ua Another important enzyme in AMP catabolism is 5'-nucleotidase, which hydrolyzes AMP to adenosine and inorganic phosphate (B84403). ecology.dp.uaresearchgate.net The balance between the activities of AMP deaminase and 5'-nucleotidase can influence the fate of AMP and contribute to the regulation of the adenylate energy charge. ecology.dp.ua

The interconversion between ATP, ADP, and AMP is a dynamic process catalyzed primarily by adenylate kinase. researchgate.netplos.org This enzyme facilitates the rapid buffering of ATP levels by converting two molecules of ADP into one molecule of ATP and one molecule of AMP. wikipedia.orgresearchgate.net The relative concentrations of these nucleotides reflect the energy status of the cell, with a high AMP:ATP ratio indicating a low energy state. nih.govoatext.comjci.orgwikipedia.org

Role of AMP in Cellular Bioenergetic Homeostasis and Signal Transduction

AMP plays a pivotal role in maintaining cellular energy balance and acts as a key signaling molecule, particularly through its influence on AMP-activated protein kinase (AMPK).

Allosteric Regulation of Metabolic Enzymes

AMP is a potent allosteric regulator of several key metabolic enzymes. Allosteric regulation involves the binding of a molecule to a site on an enzyme distinct from the active site, which in turn affects the enzyme's catalytic activity. taylorandfrancis.comkhanacademy.org

Increases in AMP concentration signal a low energy state within the cell and typically lead to the activation of enzymes involved in ATP-generating catabolic pathways. For example, AMP allosterically activates phosphofructokinase-1 (PFK1), a rate-limiting enzyme in glycolysis, thereby promoting glucose breakdown for ATP production. khanacademy.orglibretexts.org AMP also activates muscle glycogen (B147801) phosphorylase, stimulating the breakdown of glycogen into glucose-1-phosphate, which can then enter glycolysis. taylorandfrancis.comminams.edu.pk Conversely, AMP can inhibit enzymes in ATP-consuming anabolic pathways. nih.gov This allosteric regulation allows cells to rapidly adjust metabolic flux in response to changes in energy availability.

Signaling Cascades Involving AMP-Activated Protein Kinase (AMPK)

AMP-activated protein kinase (AMPK) is a highly conserved cellular energy sensor that plays a central role in maintaining energy homeostasis. nih.govbosterbio.comahajournals.orgnih.govgenome.jpnih.gov AMPK is activated by increases in the cellular AMP:ATP ratio and/or ADP:ATP ratio, which occur when cellular energy levels are depleted. nih.govjci.orgahajournals.orgnih.govnih.govnih.gov

AMP binding to the regulatory γ-subunit of AMPK induces a conformational change that promotes its activation. wikipedia.orgnih.gov This activation involves phosphorylation of a key threonine residue (Thr-172) on the catalytic α-subunit by upstream kinases, such as LKB1 and CaMKKβ. jci.orgnih.govnih.gov AMP binding also inhibits the dephosphorylation of Thr-172, further contributing to AMPK activation. jci.orgnih.govnih.gov

Once activated, AMPK initiates a cascade of events that restore cellular energy balance. It promotes catabolic pathways that generate ATP, such as glucose uptake (via GLUT1 and GLUT4 transporters), glycolysis, and fatty acid oxidation. nih.govbosterbio.comgenome.jpnih.gov Simultaneously, AMPK inhibits anabolic pathways that consume ATP, including protein synthesis, fatty acid synthesis, and cholesterol synthesis. nih.govgenome.jpnih.govphysiology.org This coordinated regulation ensures that the cell can prioritize ATP production and conserve energy during periods of stress or low nutrient availability. nih.govnih.gov AMPK signaling is involved in various physiological processes beyond energy metabolism, including mitochondrial biogenesis, autophagy, and cell growth regulation. nih.govnih.govnih.gov

While AMP is a primary activator of AMPK, recent research indicates that ADP also plays a significant role in AMPK regulation, particularly by promoting Thr172 phosphorylation and inhibiting its dephosphorylation. nih.govnih.govsfu.ca However, AMP is reported to be more potent than ADP in inhibiting Thr172 dephosphorylation and uniquely enhances LKB1-induced phosphorylation. nih.gov Allosteric activation by AMP can also occur at concentrations significantly lower than ATP. nih.gov

AMP also plays a role in other signaling pathways, notably as a precursor to cyclic AMP (cAMP). wikipedia.orgnih.govmultispaninc.com cAMP is a crucial second messenger involved in transducing signals from various hormones and other extracellular stimuli. wikipedia.orgnih.govmultispaninc.comkhanacademy.orgslideshare.net Adenylate cyclase synthesizes cAMP from ATP, and cAMP is then hydrolyzed back to AMP by phosphodiesterases, terminating the signal. nih.govkhanacademy.orgslideshare.net

Enzymatic Systems Governing AMP Concentration and Activity

The precise control of intracellular AMP concentration and activity is mediated by a network of enzymes involved in its synthesis, degradation, and interconversion. Key enzymatic systems include:

Adenylate Kinase (Adk): Catalyzes the reversible reaction 2 ADP <=> ATP + AMP, playing a critical role in buffering ATP levels and rapidly producing AMP in response to increased energy demand. wikipedia.orgresearchgate.netpnas.org Different isoforms of adenylate kinase exist with varying kinetic properties and cellular localization, contributing to the fine-tuning of adenine nucleotide levels in specific cellular compartments. researchgate.net

AMP Deaminase (AMPDA): Deaminates AMP to IMP, contributing to AMP catabolism and the purine nucleotide cycle. wikipedia.orgwikipedia.orgecology.dp.ua This enzyme's activity is regulated by AMP concentration. ecology.dp.ua

5'-Nucleotidase: Hydrolyzes AMP to adenosine and inorganic phosphate. ecology.dp.uaresearchgate.net This enzyme is involved in both intracellular and extracellular adenosine production. ecology.dp.uaresearchgate.netahajournals.org

PRPP Synthetase: Catalyzes the formation of PRPP from ribose-5-phosphate, the initial step in de novo purine synthesis, which ultimately leads to AMP production. microbenotes.comontosight.ainih.govlibretexts.org

Adenylosuccinate Synthetase: Catalyzes a step in the conversion of IMP to AMP in the de novo synthesis pathway. microbenotes.com

Adenine Phosphoribosyltransferase (APRT): Catalyzes the salvage of adenine by converting it to AMP using PRPP. microbenotes.comontosight.ai

Adenosine Kinase: Phosphorylates adenosine to AMP in the salvage pathway. ontosight.ai

Phosphodiesterases: Hydrolyze cyclic AMP (cAMP) to AMP, terminating cAMP-mediated signaling. nih.govkhanacademy.orgslideshare.netmetabolomicsworkbench.org

Adenylate Kinase (AK) Mechanisms and Inhibitory Modulators

Adenylate Kinase (AK) is an enzyme that catalyzes the reversible interconversion of adenine nucleotides: ATP + AMP <=> 2 ADP. This reaction is essential for maintaining the balance of ATP, ADP, and AMP within the cell, which is crucial for cellular energy homeostasis. scbt.com AK consists of three domains: the CORE domain, the LID domain that binds ATP, and the nucleotide monophosphate (NMP)-binding domain that binds AMP. pnas.org

Research has explored the mechanism of adenylate kinase. An iso-random Bi Bi mechanism has been proposed, where one enzyme form can bind MgATP and AMP, while another can bind MgADP and ADP. nih.gov Conformational changes of the free enzyme and ternary complexes are considered rate-limiting steps in the catalytic cycle. nih.gov

Inhibitory modulators of adenylate kinase are valuable tools in studying cellular energy regulation and nucleotide signaling. scbt.com For instance, P1,P5-Di(adenosine-5′-)pentaphosphate acts as an adenylate kinase inhibitor. scbt.com Studies have also investigated AMP-mediated substrate inhibition in AK, where high concentrations of AMP can lead to inhibition. pnas.org This inhibition is not solely due to competitive binding of AMP at the ATP site but may involve AMP facilitating domain closure at lower ATP concentrations, potentially interfering with proper substrate binding. pnas.org

NMR studies have provided insights into the AMP-binding site and mechanism of adenylate kinase, determining the conformation of enzyme-bound AMP and its position relative to metal-ATP. nih.gov The AMP binding site has been found to be near specific invariant amino acid residues in muscle-type adenylate kinase, such as Leu-116, Arg-171, Val-173, Val-182, and Leu-190. nih.gov

Nucleotidases and Phosphatases: Structural and Mechanistic Investigations

Nucleotidases and phosphatases are enzymes involved in the hydrolysis of nucleotides, including AMP, removing phosphate groups. Ecto-5'-nucleotidase (also known as CD73) is an example of a nucleotidase that converts AMP into adenosine. researchgate.net Inhibitors of ecto-5'-nucleotidase, such as compound 15 and PSB-0963, are being investigated, particularly in the context of immuno-oncology. guidetoimmunopharmacology.orgguidetomalariapharmacology.org

Phosphatases are a group of hydrolases that catalyze the hydrolysis of monophosphoric esters, producing orthophosphate. nih.gov Alkaline phosphatase is another example of a phosphatase. citeab.comnih.gov While the search results mention these enzymes and their general functions, detailed structural and mechanistic investigations specifically concerning their interaction with AMP were not extensively provided. However, their role in dephosphorylating AMP is a key step in purine metabolism.

AMP in Specific Physiological and Pathophysiological Contexts

AMP plays significant roles in various physiological and pathophysiological processes, including neurochemical modulation and responses to oxidative stress, as well as being a key component of the purine nucleotide cycle.

Neurochemical Modulation and Oxidative Stress Responses

Adenosine, derived from AMP, is a nucleoside involved in energy transfer and signal transduction, and it plays a crucial role in maintaining cellular homeostasis. mdpi.com Adenosine itself is a neurotransmitter. nih.govsketchfab.com The interplay between oxidative stress and adenosine signaling is complex and critical, particularly in neurological disorders. mdpi.com Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, contributes to neuronal damage and the progression of diseases like Alzheimer's and Parkinson's. mdpi.comnih.gov

Adenosine has demonstrated protective effects against oxidative stress, acting as an antioxidant by scavenging ROS and protecting cells from damage. mdpi.com It can also modulate the activity of enzymes and signaling pathways involved in the cellular response to oxidative stress. mdpi.com Adenosine functions as an oxygen sensor; its release is influenced by hypoxic conditions. mdpi.com Activating adenosine receptors during oxidative stress has shown beneficial effects. mdpi.com For instance, stimulating A1 receptors has been observed to reduce ROS production and apoptosis induced by hydrogen peroxide, while increasing antioxidant enzyme synthesis. mdpi.com

AMP-activated protein kinase (AMPK), which is activated by increasing levels of AMP, plays a role in cellular energy homeostasis and redox balance. wikipedia.orgmdpi.comnih.gov Activation of AMPK has been suggested as a mechanism by which vagal stimulation elicits protective effects against oxidative reactions. mdpi.com

Purine Nucleotide Cycle and Its Metabolic Linkages

The Purine Nucleotide Cycle is a metabolic pathway crucial for regulating adenine nucleotide levels and generating ammonia and fumarate. wikipedia.org This cycle is particularly important in muscle cells, where it helps replenish TCA cycle intermediates in the form of fumarate, thereby supporting ATP generation during increased activity. nih.govmedmuv.com

The cycle involves three enzyme-catalyzed reactions. wikipedia.org The first step is the deamination of AMP to inosine monophosphate (IMP), catalyzed by AMP deaminase. wikipedia.orgmedmuv.com IMP is then converted to adenylosuccinate (S-AMP) by adenylosuccinate synthase, a reaction requiring GTP and aspartate. nih.govwikipedia.org Finally, adenylosuccinate lyase cleaves adenylosuccinate to produce AMP and fumarate, regenerating AMP and completing the cycle. nih.govwikipedia.org

The synthesis of AMP from IMP and the subsequent catabolism of AMP back to IMP via the purine nucleotide cycle effectively deaminates aspartate to fumarate. medmuv.com This cycle is vital in muscle cells as they lack most major anapleurotic reactions needed to replenish TCA cycle intermediates. nih.govmedmuv.com Deficiencies in enzymes within this cycle, such as AMP deaminase, can lead to metabolic myopathies characterized by post-exercise fatigue and cramping. nih.govmedmuv.com

The purine nucleotide cycle is linked to other metabolic pathways. Fumarate produced in the cycle enters the Krebs cycle, contributing to ATP production via oxidative phosphorylation. wikipedia.org The cycle also plays a role in amino acid catabolism. wikipedia.org The balance between ATP and GTP levels influences the synthesis of AMP and GMP from IMP. nih.govmedmuv.com

AMP levels also influence the activity of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. wikipedia.orgmdpi.com Higher intracellular AMP levels can activate AMPK. mdpi.com

Academic Research on Deoxyribonucleoside Triphosphate Hydrolase 1 Dnph1 : Structural and Mechanistic Insights

Molecular Architecture and Oligomerization States of DNPH1

| Feature | Description |

| Oligomeric State | Biologically active homodimer nih.govresearchgate.net |

| Monomer Fold | Five-stranded parallel β-sheet core surrounded by five α-helices acs.org |

| Catalytic Requirement | Dimeric form is essential for catalysis nih.govacs.org |

High-resolution X-ray crystallography has been instrumental in elucidating the three-dimensional structure of DNPH1. The structure of the human enzyme has been solved to a resolution of 1.78 Å in a co-crystallized state with its substrate, hydroxymethyl deoxyuridine monophosphate (hmdUMP). nih.gov These structural studies reveal that the active site is a composite structure, formed at the interface of the two monomers. nih.gov

The DNPH1 enzyme is not a static entity; its function involves intricate molecular motions and conformational changes. The shielding loop that guards the active site is observed to be highly mobile, suggesting a dynamic role in substrate binding and product release. researchgate.net The binding of a substrate or inhibitor is believed to induce a conformational shift, stabilizing the enzyme-ligand complex and correctly positioning the substrate for catalysis. gersteinlab.org

This process can be understood through models of enzyme dynamics, where ligand binding shifts a pre-existing equilibrium of conformational states toward a more active form. gersteinlab.org For DNPH1, this involves the precise arrangement of the active site residues from both subunits. The interaction between the subunits is therefore dynamic, responding to the presence of the substrate to create the optimal environment for the chemical reaction. nih.govnih.govnih.gov

Enzymatic Mechanism of Glycosidic Bond Hydrolysis

DNPH1 is a member of the retaining N-glycosidase family of enzymes. nih.gov It catalyzes the cleavage of the N-glycosidic bond in its substrate through a double displacement mechanism. nih.govresearchgate.netcrick.ac.uknih.gov This sophisticated process occurs in two distinct steps and results in the formation of a covalent intermediate, ultimately leading to the hydrolysis of the substrate with the stereochemistry at the anomeric carbon being retained. nih.govnih.gov

The catalytic activity of DNPH1 is orchestrated by a conserved catalytic triad of amino acid residues within the active site. nih.govresearchgate.netcrick.ac.uk Extensive research involving site-directed mutagenesis and structural analysis has identified the specific roles of these key residues:

E104 (Glutamic Acid): This residue functions as the primary nucleophile. In the first step of the reaction, its carboxylate side chain attacks the anomeric carbon of the substrate's deoxyribose sugar. nih.govresearchgate.net This attack leads to the cleavage of the glycosidic bond and the formation of a covalent glycosyl-enzyme intermediate. nih.gov Mutating E104 to glutamine (E104Q) allows the enzyme to bind the substrate without cleaving it, confirming its nucleophilic role. nih.gov

D80 (Aspartic Acid): This residue acts as the general acid catalyst. It protonates the nitrogen of the hydroxymethyl uracil (hmU) base, making it a better leaving group as the glycosidic bond is broken. nih.govresearchgate.net

E55 (Glutamic Acid): This residue is crucial for the second step of the mechanism. It activates a water molecule, which then hydrolyzes the covalent glycosyl-enzyme intermediate, releasing the deoxyribose 5'-phosphate (dRP) product and regenerating the free enzyme. nih.gov Trapping of the covalent intermediate is observed when E55 is mutated. nih.gov

H56 (Histidine): Located on a helical element near the active site, H56 interacts with the substrate's base. This interaction is thought to stabilize the developing negative charge on the leaving group, thereby lowering the energy barrier for glycosidic bond cleavage and accelerating the reaction. nih.gov

Y24 (Tyrosine): This residue helps to properly position the nucleophile, E104, for its attack on the substrate. researchgate.netresearchgate.net

The reaction proceeds via a covalent intermediate, where the deoxyribose-phosphate moiety of the substrate is ester-linked to the E104 residue of the enzyme. nih.gov

| Catalytic Residue | Role in Hydrolysis | Effect of Mutation |

| E104 | Nucleophile; attacks anomeric carbon to form covalent intermediate nih.govresearchgate.net | E104Q mutant binds substrate but does not cleave it nih.gov |

| D80 | General acid; protonates the leaving nucleobase nih.govresearchgate.net | D80A mutant shows a 300-fold reduction in kcat febscongress.org |

| E55 | Activates water for hydrolysis of the covalent intermediate nih.gov | E55A mutant traps the glycosyl-enzyme intermediate nih.gov |

| H56 | Stabilizes the leaving group, accelerating the reaction nih.gov | H56A mutant shows a ~120-fold reduction in the first catalytic step nih.gov |

| Y24 | Positions the E104 nucleophile for catalysis researchgate.netresearchgate.net | Y24F mutant shows a 600-fold reduction in kcat febscongress.org |

DNPH1 displays remarkable specificity for its primary physiological substrate, 5-hydroxymethyl-2'-deoxyuridine 5'-monophosphate (hmdUMP). nih.govnih.govnih.gov This specificity is achieved through a network of precise interactions within the active site. The enzyme makes direct contact with the hydroxymethyl group of the uracil base, an interaction critical for correct substrate positioning. nih.govresearchgate.netcrick.ac.uknih.gov

Conserved residues, including R30 and H56, are key to discriminating the correct substrate from other nucleotides. nih.gov While DNPH1 can hydrolyze other canonical deoxynucleoside 5'-monophosphates, such as dUMP, it does so at significantly lower rates. nih.govacs.orgnih.gov In contrast, ribonucleoside monophosphates like AMP and GMP are not substrates but act as competitive inhibitors, binding to the active site without being hydrolyzed. pasteur.frnih.gov This inhibitory action by AMP analogues has been exploited in structural studies to map the active site and understand the determinants of substrate binding. pasteur.fr

Biological Function and Physiological Significance

The principal biological role of DNPH1 is to cleanse the cellular nucleotide pool of the potentially mutagenic hmdUMP. nih.gov This nucleotide arises from the metabolic processing of 5-hydroxymethyl-deoxycytidine, an epigenetic DNA modification. nih.gov By hydrolyzing hmdUMP into hydroxymethyl uracil (hmU) and deoxyribose 5'-phosphate (dRP), DNPH1 prevents its downstream phosphorylation into a triphosphate and subsequent erroneous incorporation into the genome during DNA replication. nih.gov

In the absence of functional DNPH1, hmdU is incorporated into DNA. nih.gov The cell's DNA repair machinery, specifically the SMUG1 glycosylase, recognizes and excises the aberrant hmdU base. nih.gov This action creates an apurinic/apyrimidinic (AP) site, which leads to the recruitment and trapping of poly(ADP-ribose) polymerase (PARP). nih.govnih.gov The accumulation of trapped PARP on DNA can cause replication fork collapse, the formation of DNA double-strand breaks, and ultimately, cell death. nih.govnih.gov

This cascade is particularly toxic to cancer cells that are deficient in the BRCA1 or BRCA2 proteins, which are essential for repairing double-strand breaks. This synthetic lethal relationship makes DNPH1 a highly attractive therapeutic target. nih.govnih.gov Inhibition of DNPH1 can potentiate the effectiveness of PARP inhibitors (PARPi), a class of drugs used to treat BRCA-deficient cancers. nih.govcrick.ac.uknih.govcrick.ac.uk Furthermore, the upregulation of DNPH1 has been linked to the development of resistance to PARPi therapy, reinforcing its clinical significance. febscongress.org Beyond this role, DNPH1 (also known as the growth-related gene rcl) is found to be overexpressed in several types of tumors, including breast and prostate cancer, suggesting a broader role in tumorigenesis. pasteur.frgrantome.com

Maintenance of Nucleotide Pool Integrity and Prevention of Mutagenesis

DNPH1 functions as a critical sanitation enzyme within the cellular nucleotide pool, primarily by eliminating aberrant or modified nucleotides to prevent their incorporation into DNA. nih.gov One of its key substrates is 5-hydroxymethyl-2'-deoxyuridine 5'-monophosphate (hmdUMP), a cytotoxic nucleotide. nih.govresearchgate.net The accumulation of hmdUMP in the nucleotide pool can lead to its erroneous incorporation into the genome, which triggers DNA repair mechanisms. researchgate.net

The process begins with the potential for breakdown products of DNA, such as the epigenetically modified nucleotide 5-hydroxymethyl-2'-deoxycytidine 5'-monophosphate (hmdCMP), to be recycled. nih.gov This hmdCMP can be deaminated to the cytotoxic hmdUMP. nih.gov To avert the toxic effects of hmdUMP, DNPH1 hydrolyzes it into hydroxymethyluracil (hmU) and deoxyribose 5-phosphate (dRP). nih.govnih.gov In the absence or deficiency of DNPH1, hmdUMP levels rise, leading to its phosphorylation to 5-hydroxymethyl-2'-deoxyuridine 5'-triphosphate (hmdUTP) and subsequent incorporation into DNA. nih.gov

The presence of hydroxymethyluracil (hmdU) in the genomic DNA is recognized and excised by the DNA glycosylase SMUG1, which initiates the Base Excision Repair (BER) pathway. ailurus.bio This repair process, if overwhelmed or faulty, can lead to the formation of single-strand breaks and potentially collapse of replication forks, thereby contributing to mutagenesis and genomic instability. nih.govresearchgate.net Therefore, by efficiently removing hmdUMP from the nucleotide pool, DNPH1 plays a vital role in safeguarding the genome from mutations. nih.gov

Key Molecules in DNPH1-Mediated Nucleotide Pool Sanitation

| Molecule | Abbreviation | Role |

|---|---|---|

| 5-hydroxymethyl-2'-deoxyuridine 5'-monophosphate | hmdUMP | A cytotoxic nucleotide substrate of DNPH1. nih.gov |

| Deoxyribonucleoside Triphosphate Hydrolase 1 | DNPH1 | Enzyme that hydrolyzes hmdUMP. nih.gov |

| Hydroxymethyluracil | hmU | Product of hmdUMP hydrolysis by DNPH1. nih.gov |

| Deoxyribose 5-phosphate | dRP | Product of hmdUMP hydrolysis by DNPH1. nih.gov |

| Single-strand-selective monofunctional uracil-DNA glycosylase 1 | SMUG1 | DNA glycosylase that excises hmdU from DNA. ailurus.bio |

Translational Research Implications for Inhibitor Discovery

The critical role of DNPH1 in nucleotide metabolism and its overexpression in various cancers have made it an attractive target for inhibitor discovery. ebi.ac.ukpasteur.fr The development of potent and specific small-molecule inhibitors of DNPH1 is an area of considerable interest, particularly in the context of cancer therapy. nih.gov

A significant breakthrough in this area is the finding that inhibiting DNPH1 can sensitize cancer cells deficient in the breast cancer susceptibility genes BRCA1 or BRCA2 to poly(ADP-ribose) polymerase (PARP) inhibitors (PARPi). nih.govnih.gov Cancers with BRCA1/2 mutations are often treated with PARP inhibitors. nih.gov However, resistance to these inhibitors can develop over time. nih.gov

The inhibition of DNPH1 leads to an accumulation of hmdUMP, which is then incorporated into the DNA of cancer cells. nih.gov The subsequent excision of hmdU by SMUG1 creates an abundance of single-strand breaks, which leads to the trapping of PARP enzymes. nih.govcrick.ac.uk In BRCA-deficient cells, the resulting collapsed replication forks and DNA breaks cannot be efficiently repaired, leading to cell death—a concept known as synthetic lethality. nih.govcrick.ac.uk

This strategy not only enhances the efficacy of PARP inhibitors but also offers a potential solution to overcome acquired resistance to these drugs. crick.ac.ukkcl.ac.uk Research has demonstrated that BRCA1-deficient cells that have become resistant to PARPi can be re-sensitized by inhibiting DNPH1. crick.ac.uk This highlights the therapeutic potential of targeting DNPH1 to hypersensitize BRCA-deficient cancers to PARP inhibitor therapy. crick.ac.ukkcl.ac.uk The ongoing research into the structural and mechanistic details of DNPH1 is crucial for the rational design of effective inhibitors for clinical use. nih.govfebscongress.org

Compounds and Proteins in DNPH1-Targeted Cancer Therapy

| Name | Type | Role in Therapy |

|---|---|---|

| DNPH1 Inhibitors | Small Molecules | Block the activity of DNPH1, leading to hmdUMP accumulation. nih.gov |

| PARP Inhibitors (e.g., Olaparib) | Small Molecules | Target PARP enzymes, effective in BRCA-deficient cancers. nih.gov |

| BRCA1/BRCA2 | Tumor Suppressor Proteins | Mutations in these genes are targeted by PARP inhibitors. nih.gov |

| PARP | Enzyme | Trapped at single-strand breaks, leading to cell death in the presence of PARPi and DNPH1 inhibition. nih.gov |

Integrated Methodological Approaches and Interdisciplinary Studies

Development of Coupled Assays Combining DNPH Derivatization with Biochemical Analysis of Nucleotide-Related Processes

Coupled assays that integrate DNPH derivatization with biochemical analyses allow for the investigation of carbonyl formation within the dynamic environment of nucleotide metabolism and enzymatic reactions. This approach helps in understanding how carbonyl stress might impact or arise from processes involving nucleotides.

Enzymatic reactions involving nucleotides can sometimes generate or be affected by the presence of carbonyl compounds. DNPH derivatization offers a method to capture and quantify these carbonyl products. By reacting the reaction mixture with DNPH, any present carbonyls are converted into their stable dinitrophenylhydrazone forms. These derivatives can then be analyzed and quantified using various techniques, providing a measure of carbonyl species generated during or influencing the enzymatic process. This approach allows researchers to correlate enzymatic activity with carbonyl formation, potentially identifying novel pathways of carbonyl generation or understanding how carbonyl stress impacts enzyme function in nucleotide metabolism.

Oxidative stress is a significant factor contributing to the formation of protein carbonyls, an irreversible modification that can impair protein function nih.govaging-us.com. Proteins involved in nucleotide synthesis, metabolism, signaling, or DNA/RNA processing are susceptible to such oxidative damage. Monitoring protein carbonylation using DNPH derivatization in the context of oxidative stress that modulates nucleotide dynamics provides crucial information on the vulnerability of these proteins. The process typically involves reacting protein samples with DNPH, which forms protein hydrazones. These modified proteins can then be detected and quantified using techniques like Western blotting with anti-DNP antibodies or spectrophotometry researchgate.netmdpi.comconicet.gov.arnih.govmdpi.com. This allows researchers to assess the extent of carbonylation on specific proteins or the total protein carbonyl content, correlating it with changes in nucleotide pools or the activity of nucleotide-related pathways under oxidative stress conditions researchgate.netbiologists.com. Studies have shown that protein carbonylation levels increase with age and in various diseases linked to oxidative stress nih.govresearchgate.netnih.govmdpi.comresearchgate.net.

Advanced Spectroscopic and Spectrometric Techniques for Concomitant Analyses

The dinitrophenylhydrazone derivatives formed by the reaction of DNPH with carbonyls possess characteristic spectroscopic properties that are exploited for their detection and structural analysis.

UV-Vis spectroscopy is a fundamental technique for the detection and quantification of dinitrophenylhydrazone derivatives. These derivatives exhibit a strong absorbance in the UV-Vis region, typically with a maximum absorbance around 360-375 nm, due to the dinitrophenylhydrazone chromophore researchgate.netconicet.gov.arnih.gov. This distinct absorption allows for the spectrophotometric quantification of the total carbonyl content in a sample after derivatization with DNPH researchgate.netconicet.gov.arnih.gov. The concentration of carbonyls can be determined using the Beer-Lambert Law, provided the molar absorptivity of the specific dinitrophenylhydrazone is known or a calibration curve is generated using a standard carbonyl compound nih.gov. This method is widely used for its simplicity and relatively low cost in various applications, including the analysis of carbonyl compounds in biological matrices mdpi.compan.pl.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structural information of molecules, including the dinitrophenylhydrazone derivatives formed from carbonyl compounds. By analyzing the chemical shifts, splitting patterns, and coupling constants in 1H NMR and 13C NMR spectra, researchers can elucidate the structure of the carbonyl compound that reacted with DNPH arabjchem.orguni-konstanz.de. This is particularly valuable when identifying unknown carbonyl species generated in complex biological systems or enzymatic reactions. NMR studies can confirm the formation of the hydrazone and provide insights into the specific aldehyde or ketone that was present, offering more detailed information than total carbonyl quantification alone arabjchem.orguni-konstanz.deresearchgate.net.

Future Directions in Integrated Research Methodologies and Theoretical Frameworks

Future research directions in this area involve enhancing the sensitivity, specificity, and throughput of DNPH-based methods and integrating them more seamlessly with other advanced analytical platforms. Developing novel derivatization agents with improved properties, such as enhanced reactivity or unique tags for easier detection and isolation, is an ongoing area of research researchgate.netacs.org. The integration of DNPH derivatization with mass spectrometry-based proteomics and metabolomics is crucial for the identification and quantification of specific carbonylated proteins and carbonyl metabolites in complex biological samples mdpi.comnih.govresearchgate.net. Advances in theoretical frameworks, including computational modeling, can aid in predicting potential carbonylation sites in proteins or the likelihood of carbonyl formation in specific enzymatic reactions, guiding experimental design and data interpretation. Furthermore, the development of in situ and in vivo methods for detecting carbonyls, potentially utilizing fluorescent or other probes alongside or instead of traditional DNPH approaches, represents a significant future direction nih.gov.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。